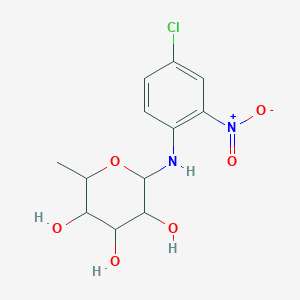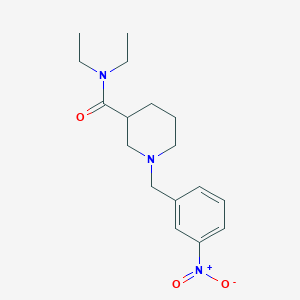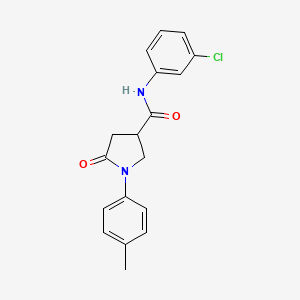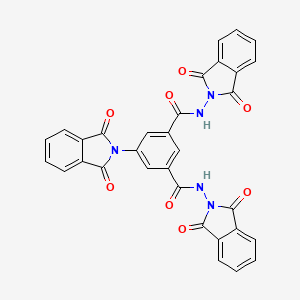
4-(1-pyrenylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-pyrenylmethyl)morpholine, also known as Pyrene-morpholine, is a fluorescent molecule that has gained significant attention in recent years due to its unique properties. It is a heterocyclic compound that consists of a pyrene ring fused with a morpholine ring. Pyrene-morpholine has been extensively studied for its potential applications in various fields, including materials science, analytical chemistry, and biological research.
Mécanisme D'action
4-(1-pyrenylmethyl)morpholineoline acts as a fluorescent probe by emitting light when excited by a specific wavelength of light. The mechanism of action involves the absorption of energy by the pyrene ring, which is then transferred to the morpholine ring, resulting in the emission of light. The emission of light is highly sensitive to the environment surrounding the 4-(1-pyrenylmethyl)morpholineoline molecule, making it an excellent tool for studying biological systems.
Biochemical and Physiological Effects:
4-(1-pyrenylmethyl)morpholineoline has been shown to have minimal biochemical and physiological effects on cells and tissues. It is considered to be a non-toxic molecule that can be used safely in laboratory experiments. However, it is important to note that 4-(1-pyrenylmethyl)morpholineoline is not intended for use in humans or animals and should only be used for research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1-pyrenylmethyl)morpholineoline in laboratory experiments is its high sensitivity and specificity. It can be used to detect very low concentrations of specific chemical species in solution, making it an excellent tool for analytical chemistry and biological research. However, 4-(1-pyrenylmethyl)morpholineoline has some limitations, including its high cost and complex synthesis process. Additionally, it requires specialized equipment and expertise to use effectively.
Orientations Futures
There are several future directions for 4-(1-pyrenylmethyl)morpholineoline research. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for 4-(1-pyrenylmethyl)morpholineoline in materials science, analytical chemistry, and biological research. Additionally, there is potential for the development of new fluorescent probes based on the 4-(1-pyrenylmethyl)morpholineoline structure, which could have even greater sensitivity and specificity than the original molecule.
In conclusion, 4-(1-pyrenylmethyl)morpholineoline is a unique and versatile molecule that has many potential applications in scientific research. Its high sensitivity and specificity make it an excellent tool for studying biological systems, materials science, and analytical chemistry. However, its high cost and complex synthesis process are limitations that must be addressed. Overall, 4-(1-pyrenylmethyl)morpholineoline is a valuable tool for researchers in many fields and has the potential to lead to significant scientific discoveries in the future.
Méthodes De Synthèse
4-(1-pyrenylmethyl)morpholineoline can be synthesized using a variety of methods, including the reaction of pyrene with morpholine in the presence of a catalyst. Another method involves the reaction of pyrene with N-bromosuccinimide, followed by the reaction with morpholine in the presence of a base. The synthesis of 4-(1-pyrenylmethyl)morpholineoline is a complex process that requires careful attention to detail to achieve high yields and purity.
Applications De Recherche Scientifique
4-(1-pyrenylmethyl)morpholineoline has been extensively studied for its potential applications in various fields of scientific research. In materials science, 4-(1-pyrenylmethyl)morpholineoline has been used as a fluorescent probe to study the properties of polymers and other materials. In analytical chemistry, 4-(1-pyrenylmethyl)morpholineoline has been used as a sensitive fluorescent probe to detect the presence of various chemical species in solution. In biological research, 4-(1-pyrenylmethyl)morpholineoline has been used as a fluorescent probe to study the behavior of cells and tissues.
Propriétés
IUPAC Name |
4-(pyren-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-2-15-4-5-17-6-7-18(14-22-10-12-23-13-11-22)19-9-8-16(3-1)20(15)21(17)19/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHZXTWETGZAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine](/img/structure/B5104232.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5104251.png)

![N~2~-(4-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5104256.png)
![3-cyclopropyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5104260.png)
![4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5104265.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5104266.png)

amino]benzoyl}amino)benzoate](/img/structure/B5104292.png)
![(1R*,5S*)-6-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5104297.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104304.png)
![2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5104305.png)